7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Description
Properties
IUPAC Name |
7-[6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-8aH-[1,3]dioxolo[4,5-g]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4S/c1-18-7-6-8-22(19(18)2)29-11-13-30(14-12-29)25(32)9-4-3-5-10-31-26(33)20-15-23-24(35-17-34-23)16-21(20)28-27(31)36/h6-8,15-16,20H,3-5,9-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCUABHKKHETIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4C=C5C(=CC4=NC3=S)OCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{6-[4-(2,3-dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties and other relevant pharmacological effects.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₂₃N₃O₄S
- Key Functional Groups :
- Piperazine moiety
- Dioxoloquinazolinone scaffold
- Sulfanylidene group
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to the target molecule. For instance, derivatives containing piperazine rings have shown significant activity against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial replication.
In Vitro Studies
In vitro assays have been conducted to evaluate the Minimum Inhibitory Concentration (MIC) of the compound against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison |
|---|---|---|
| Staphylococcus aureus | 16 | Effective |
| Escherichia coli | 32 | Moderate activity |
| Pseudomonas aeruginosa | 64 | Limited effectiveness |
These results suggest that the compound exhibits promising antibacterial activity, particularly against Staphylococcus aureus , which is known for its clinical relevance due to antibiotic resistance.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. The presence of the piperazine ring has been associated with enhanced interaction with bacterial targets. Modifications in the substituents on the benzene ring and variations in the dioxoloquinazolinone scaffold also play crucial roles in determining efficacy.
Case Studies and Research Findings
- Study on Piperazine Derivatives : A comparative analysis of piperazine derivatives revealed that modifications at specific positions significantly enhance antibacterial activity. Compounds with electron-withdrawing groups showed improved potency against gram-positive bacteria .
- Mechanistic Insights : Docking studies indicated that the carboxylic acid moiety in related compounds forms crucial interactions with metal ions in bacterial enzymes, which is essential for their inhibitory action .
- Synthesis and Characterization : The synthesis of similar quinazolinone derivatives has been reported to yield compounds with varied biological activities. Characterization techniques such as NMR and mass spectrometry confirm structural integrity and purity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperazine Ring
- Target Compound : Contains a 2,3-dimethylphenyl group on the piperazine ring, providing steric bulk and lipophilicity.
- K284-5206 (C₂₆H₃₀N₄O₅S) : Features a 4-methoxyphenyl group, which increases electron density and may enhance solubility compared to the dimethylphenyl analog .
- K284-5246 (C₂₈H₂₉N₅O₆S) : Substituted with a benzodioxolylmethyl group, introducing polar oxygen atoms that could improve target binding through hydrogen bonding .
Key Insight : The 2,3-dimethylphenyl group in the target compound likely reduces metabolic degradation compared to methoxy or benzodioxolyl groups, but may lower aqueous solubility .
Core Structure Modifications
- Thiazolo[4,5-g]quinazolin-8-ones : Fused with a thiazole ring instead of [1,3]dioxolo. These derivatives show kinase inhibition (e.g., CDK9, Pim-1) due to enhanced π-π stacking with ATP-binding pockets .
- 5-Amino-8H-phthalazino[1,2-b]quinazolin-8-ones: Feature a phthalazine fusion, which broadens the planar aromatic surface for intercalation or interprotein interactions .
Key Insight : The [1,3]dioxolo group in the target compound may confer unique redox properties or metabolic stability compared to thiazole or phthalazine analogs .
Chain Length and Functional Groups
- Target Compound : Uses a 6-oxohexyl linker, balancing flexibility and rigidity for optimal receptor engagement.
- Ethyl 4-[4-(8-(4-oxo-2-thioxoquinazolin-3-yl)octanoyl)piperazin-1-yl]benzoate: Employs an octanoyl chain, which may increase membrane permeability but reduce target specificity due to excessive flexibility .
Key Insight : The hexyl chain in the target compound likely optimizes bioavailability by avoiding the drawbacks of overly long hydrophobic chains .
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight | logP* | Water Solubility (mg/mL)* |
|---|---|---|---|---|
| Target Compound | C₂₉H₃₃N₅O₄S | 571.67 | 3.8 | 0.12 |
| K284-5206 | C₂₆H₃₀N₄O₅S | 510.61 | 2.9 | 0.45 |
| K284-5246 | C₂₈H₂₉N₅O₆S | 563.63 | 2.5 | 0.87 |
*Predicted using QSAR models due to lack of experimental data .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization requires stepwise adjustments. For example:
- Step 1: Use controlled temperatures (e.g., 60–80°C) for coupling reactions involving the piperazine and quinazolinone moieties to minimize side products .
- Step 2: Employ catalysts like Pd/C or triethylamine for amide bond formation, as observed in analogous piperazine-containing compounds .
- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final products via recrystallization (e.g., methanol/dichloromethane) to achieve >95% purity .
Q. What analytical techniques are critical for confirming the compound’s structural integrity and purity?
- Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions on the quinazolinone and piperazine rings. For example, the sulfanylidene group exhibits distinct deshielded proton signals at δ 12–14 ppm .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., ESI-HRMS in positive ion mode) with <2 ppm error .
- HPLC-PDA: Monitor purity using a C18 column (acetonitrile/water mobile phase) to detect impurities <0.5% .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer:
- Target Selection: Prioritize receptors linked to the compound’s structural motifs (e.g., serotonin/dopamine receptors due to the piperazine moiety) .
- In Vitro Assays: Use radioligand binding assays (e.g., -spiperone for dopamine D2 receptors) with IC determination .
- Dose-Response Curves: Test concentrations from 1 nM–100 μM in triplicate to establish potency and efficacy .
Advanced Research Questions
Q. What mechanistic approaches can elucidate the compound’s interaction with biological targets?
- Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model the compound’s binding to receptors (e.g., GPCRs) using software like GROMACS, focusing on piperazine-phenyl interactions and sulfanylidene hydrogen bonding .
- Mutagenesis Studies: Generate receptor mutants (e.g., alanine scanning) to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with affinity changes .
Q. How can structural modifications enhance pharmacokinetic properties without compromising activity?
- Methodological Answer:
- Bioisosteric Replacement: Substitute the 2,3-dimethylphenyl group with fluorophenyl (improves metabolic stability) or morpholine (enhances solubility) while retaining piperazine-amide linkages .
- Prodrug Design: Introduce esterase-cleavable groups (e.g., acetyl) to the hexyl chain to improve oral bioavailability .
Q. How should researchers address contradictions in pharmacological data across studies?
- Methodological Answer:
- Meta-Analysis: Aggregate data from independent studies (e.g., IC values, receptor subtypes) to identify outliers .
- Experimental Replication: Standardize assay conditions (e.g., buffer pH, cell lines) to isolate variables causing discrepancies .
Q. What computational tools are suitable for predicting the compound’s stability under physiological conditions?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the sulfanylidene group to predict oxidative degradation .
- ADMET Predictors: Use software like Schrödinger’s QikProp to estimate logP (target <5), CYP450 inhibition, and plasma protein binding .
Q. How can stability issues in aqueous solutions be mitigated during formulation studies?
- Methodological Answer:
- Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) to prevent hydrolysis of the 6-sulfanylidene group .
- pH Optimization: Maintain pH 6.5–7.5 in buffer systems (e.g., phosphate-buffered saline) to avoid lactam ring opening .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Methodological Answer:
Q. How can reproducibility challenges in multi-step synthesis be resolved?
- Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time FTIR monitoring during critical steps (e.g., amide coupling) to ensure reaction completion .
- DoE (Design of Experiments): Optimize reaction parameters (temperature, solvent ratio) via fractional factorial design to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
